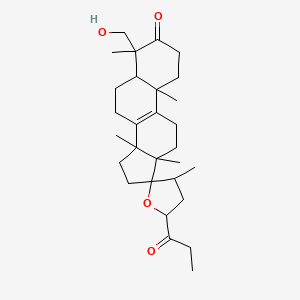
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is a complex organic compound belonging to the class of lanostane triterpenoids. This compound is characterized by its unique structure, which includes an epoxy group, a hydroxyl group, and a ketone group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthesis include:
Formation of the Lanostane Skeleton: This is achieved through a series of cyclization reactions.
Introduction of Functional Groups: The epoxy, hydroxyl, and ketone groups are introduced through specific reactions such as epoxidation, hydroxylation, and oxidation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the lanostane skeleton, followed by chemical modifications to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form a hydroxyl group.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.
科学的研究の応用
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate processes such as cell growth and apoptosis.
Interacting with Receptors: Binding to cellular receptors to modulate their activity.
類似化合物との比較
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids.
Ergosterol: A sterol found in fungi.
Cholesterol: A key component of cell membranes in animals.
Uniqueness
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is unique due to its specific functional groups and structure, which confer distinct biological activities and chemical reactivity. Its epoxy group, in particular, is a distinguishing feature that sets it apart from other similar compounds.
特性
分子式 |
C29H44O4 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC名 |
4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3 |
InChIキー |
KHSHJGYTLGFEMC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
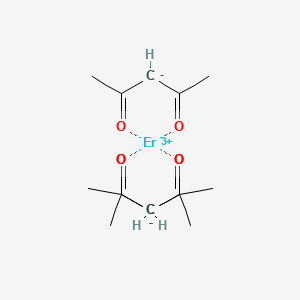
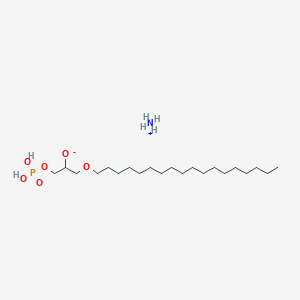
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
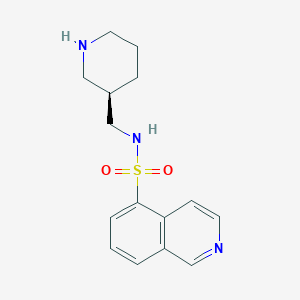
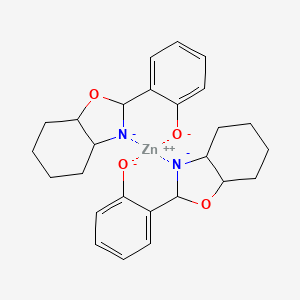
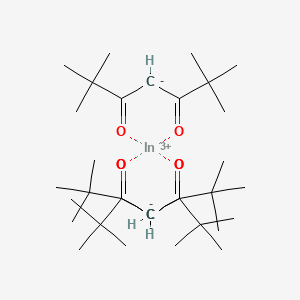
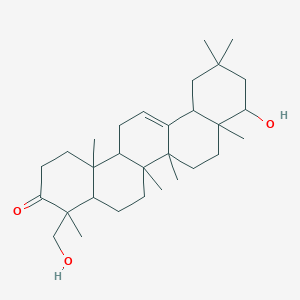
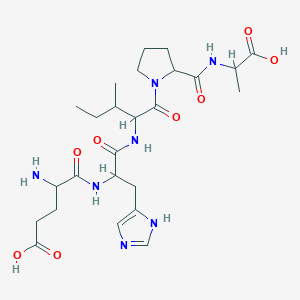
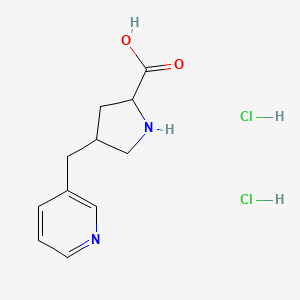
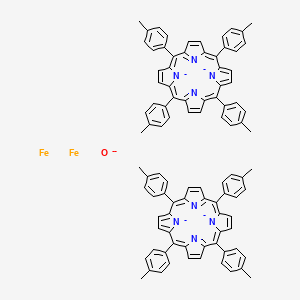
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
